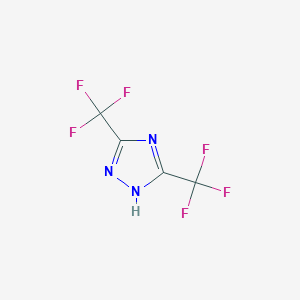

3,5-bis(trifluoromethyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6N3/c5-3(6,7)1-11-2(13-12-1)4(8,9)10/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGUTEXYIRYTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563016 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-62-6 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Bis Trifluoromethyl 1h 1,2,4 Triazole and Its Derivatives

Classical and Contemporary Synthetic Routes

The construction of the trifluoromethyl-substituted 1,2,4-triazole (B32235) scaffold has evolved significantly, with contemporary methods emphasizing efficiency, substrate scope, and milder reaction conditions.

Multi-component reactions (MCRs) offer a highly efficient pathway for the synthesis of complex molecules like trifluoromethylated 1,2,4-triazoles in a single step from readily available starting materials. A notable approach involves a metal-free, three-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate (B1144303), and benzene-1,3,5-triyl triformate (TFBen). nih.govfrontiersin.orgnih.gov This strategy provides a straightforward route to 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields. frontiersin.org The reaction mechanism is proposed to begin with the coupling of trifluoroacetimidoyl chloride and hydrazine hydrate to form a trifluoroacetimidohydrazide intermediate. nih.govfrontiersin.org This intermediate then reacts with TFBen, which serves as a C1 source, followed by an intramolecular nucleophilic addition and a final dehydration step to yield the triazole ring. nih.govfrontiersin.org The reaction demonstrates a broad substrate scope, accommodating trifluoroacetimidoyl chlorides with both electron-rich and electron-deficient groups. frontiersin.org

Table 1: Examples of 3-Trifluoromethyl-1,2,4-Triazoles Synthesized via Multi-Component Reaction Reaction conditions: trifluoroacetimidoyl chloride (0.2 mmol), N₂H₄·H₂O (0.3 mmol), TFBen (0.1 mmol), TFA (1.0 equiv) in toluene (B28343) (2.0 mL) at 100°C for 12 h.

| Substrate (Trifluoroacetimidoyl Chloride) | Product | Yield (%) | Reference |

|---|---|---|---|

| N-(p-tolyl)-2,2,2-trifluoroacetimidoyl chloride | 1-(p-tolyl)-3-(trifluoromethyl)-1H-1,2,4-triazole | 85 | frontiersin.org |

| N-(4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl chloride | 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole | 88 | frontiersin.org |

| N-(4-chlorophenyl)-2,2,2-trifluoroacetimidoyl chloride | 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole | 72 | frontiersin.org |

| N-(naphthalen-1-yl)-2,2,2-trifluoroacetimidoyl chloride | 1-(naphthalen-1-yl)-3-(trifluoromethyl)-1H-1,2,4-triazole | 78 | frontiersin.org |

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful tool for constructing five-membered heterocycles like 1,2,4-triazoles. One such method involves the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with trifluoroacetonitrile (B1584977) (CF₃CN). mdpi.com This approach provides regioselective access to 5-trifluoromethyl-1,2,4-triazoles under mild conditions. mdpi.com Another efficient strategy describes a 1,3-dipolar cycloaddition between nitrilimines and carbodiimides to construct di/trifluoromethyl bis(1,2,4-triazoline)spiranes and 1,2,4-triazoles. rsc.org These methods are valued for their high efficiency, functional group tolerance, and operational simplicity. mdpi.comrsc.org

Nucleophilic intramolecular cyclization is a direct and effective method for forming the triazole ring. A highly efficient, solvent-free synthesis of 4-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles has been developed using this approach. organic-chemistry.org The process involves the reaction of trifluoromethylated amidrazone intermediates with 2,2,2-trifluoroacetic anhydride. organic-chemistry.org The amidrazone precursors are readily synthesized from N-aryl-2,2,2-trifluoroacetimidoyl chloride derivatives and hydrazine hydrate at ambient temperature. organic-chemistry.org This methodology is notable for its excellent yields and avoidance of solvents, aligning with green chemistry principles.

Oxidative cyclization offers a complementary route to trifluoromethylated triazoles, often under metal-free conditions. These protocols typically involve the cyclization of trifluoroacetimidohydrazides with a C1 synthon in the presence of an oxidizing agent. researchgate.net For instance, a metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles has been achieved via the I₂-mediated oxidative cyclization of trifluoroacetimidohydrazides with N,N-dimethylformamide (DMF), where DMF serves as the carbon source. globethesis.comisres.org Other C1 sources, such as D-glucose, can also be used in similar metal-free oxidative cyclizations. researchgate.netresearchgate.net Additionally, elemental sulfur has been employed as a traceless oxidizing agent in the reaction of trifluoroacetimidohydrazides with aliphatic amines to produce 5-trifluoromethyl-1,2,4-triazoles. globethesis.com

Table 2: Oxidative Cyclization Systems for Trifluoromethylated 1,2,4-Triazoles

| Precursor | C1 Source/Reagent | Oxidizing Agent | Product Type | Reference |

|---|---|---|---|---|

| Trifluoroacetimidohydrazides | N,N-dimethylformamide (DMF) | Iodine (I₂) | 3-Trifluoromethyl-1,2,4-triazoles | globethesis.comisres.org |

| Trifluoroacetimidohydrazides | D-Glucose | (Not specified, inherent in reaction) | 3-Trifluoromethyl-1,2,4-triazoles | researchgate.netresearchgate.net |

| Trifluoroacetimidohydrazides | Aliphatic Amines | Elemental Sulfur (S) | 5-Trifluoromethyl-1,2,4-triazoles | globethesis.com |

| Trifluoromethyl N-acylhydrazones | Cyanamide | N-Bromosuccinimide (NBS) for oxidation of intermediate | 3-Trifluoromethyl-1,2,4-triazoles | nih.govfrontiersin.org |

The development of metal-free synthetic methods is of great interest for applications in pharmaceuticals and materials science to avoid metal contamination. Several highly effective metal-free strategies for synthesizing trifluoromethylated 1,2,4-triazoles have been reported. The previously mentioned multi-component reaction using trifluoroacetimidoyl chlorides, hydrazine hydrate, and TFBen is a prime example of a facile and efficient metal-free assembly. frontiersin.org Similarly, oxidative cyclization reactions using iodine or elemental sulfur as mediators provide direct access to these heterocyclic cores without the need for transition-metal catalysts. frontiersin.orgglobethesis.com These methods are characterized by their use of readily available reagents, operational simplicity, and broad substrate compatibility. frontiersin.orgglobethesis.com

Trifluoroacetimidoyl chlorides and hydrazine hydrate are versatile and crucial precursors in the synthesis of a wide range of trifluoromethyl-substituted 1,2,4-triazoles. frontiersin.orgorganic-chemistry.org They serve as the foundational building blocks for key intermediates. For example, their reaction yields trifluoroacetimidohydrazides, which are central to various multi-component and oxidative cyclization reactions. nih.govfrontiersin.org Alternatively, they can be used to form trifluoromethylated amidrazone intermediates, which undergo nucleophilic intramolecular cyclization to form the desired 3,5-bis(trifluoromethyl)-1,2,4-triazole ring system. organic-chemistry.org The widespread use of these precursors underscores their importance in providing access to the trifluoroacetimidohydrazide core structure, which is then elaborated into the final triazole product through various cyclization strategies. frontiersin.orgresearchgate.net

Catalytic Systems and Reaction Optimization

The synthesis of trifluoromethylated 1,2,4-triazoles is significantly influenced by the choice of catalysts and the optimization of reaction parameters. These factors govern the reaction's efficiency, yield, and selectivity.

Role of Acidic and Basic Catalysts in Triazole Synthesis

Both acidic and basic catalysts play crucial roles in the formation of the 1,2,4-triazole ring. Acidic catalysts are often employed to promote cyclization and dehydration steps. In a metal-free, multi-component synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate, various acidic additives were examined. nih.gov The reaction proceeded smoothly in the presence of p-Toluenesulfonic acid monohydrate (TsOH·H₂O), but trifluoroacetic acid (TFA) was found to promote the reaction with the highest efficiency. nih.gov The proposed mechanism suggests that after the formation of an N-formyl imidohydrazide intermediate, intramolecular nucleophilic addition occurs, followed by a TFA-assisted dehydration process to yield the final triazole product. nih.gov

Basic catalysts are essential for generating key reactive intermediates. For instance, in the regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles via a [3 + 2]-cycloaddition, a base such as triethylamine (B128534) (NEt₃) is used to generate nitrile imines in situ from hydrazonyl chlorides. mdpi.com This intermediate then undergoes cycloaddition with trifluoroacetonitrile to form the desired triazole. mdpi.com Mild organic bases like triethylamine or DBU are also considered suitable for reactions involving labile functional groups to achieve regioselective synthesis. researchgate.net

Table 1: Effect of Acidic Catalysts on the Yield of 3-Trifluoromethyl-1,2,4-triazole nih.gov

| Entry | Acidic Additive | Yield (%) |

| 1 | TsOH·H₂O | 53 |

| 2 | TfOH | 65 |

| 3 | PivOH | 61 |

| 4 | TFA | 82 |

Exploration of Metal-Mediated and Metal-Free Catalysis

The synthesis of trifluoromethylated triazoles can be broadly categorized into metal-mediated and metal-free approaches, each offering distinct advantages.

Metal-Free Synthesis: Metal-free methods are gaining traction due to their cost-effectiveness and reduced environmental impact. A notable example is a multi-component reaction for synthesizing 3-trifluoromethyl-1,2,4-triazoles that proceeds efficiently with an acid promoter like TFA, avoiding the need for any metal catalyst. nih.govfrontiersin.orgfrontiersin.org Another metal-free approach involves the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, using a common solvent as the carbon source. isres.org Additionally, methods like the reaction of trifluoroacetimidoyl chlorides with hydrazones or hydrazides can be mediated by iodine or proceed via oxidative cyclization without metals. mdpi.com

Metal-Mediated Catalysis: Transition metals are widely used to catalyze the formation of triazole rings with high efficiency and control.

Copper (Cu): Copper catalysis is prevalent in triazole synthesis. Copper-catalyzed Huisgen 1,3-dipolar cycloaddition (a type of "click chemistry") between trifluoromethyl propargylamines and azides is a robust method for producing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov Other copper-mediated reactions include the [3+2] cycloaddition of trifluoroacetimidoyl chlorides and N-isocyanoiminotriphenylphphorane to access 3-trifluoromethyl-1,2,4-triazoles. frontiersin.orgfrontiersin.org Different copper catalysts can also influence regioselectivity; for example, Cu(II) catalysis has been used to selectively produce 1,5-disubstituted 1,2,4-triazoles. isres.org

Iron (Fe): Iron(III) chloride (FeCl₃) has been employed to mediate the cascade annulation of trifluoroacetimidoyl chlorides and hydrazones or hydrazides, leading to 5-trifluoromethyl-1,2,4-triazoles. mdpi.com

Silver (Ag): Silver catalysis offers an alternative pathway. A novel silver-catalyzed domino three-component reaction using 2,2,2-trifluorodiazoethane (B1242873) has been developed to create trifluoromethyl-substituted 1,2,3-triazolines. acs.org In catalyst-controlled regioselective syntheses, Ag(I) catalysis has been shown to selectively yield 1,3-disubstituted 1,2,4-triazoles. isres.org

Palladium (Pd): Palladium catalysts have been used in three-component carbonylative reactions of trifluoroacetimidohydrazides and aryl iodides to deliver 5-trifluoromethyl-1,2,4-triazoles. frontiersin.orgfrontiersin.org

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter that can dramatically affect reaction outcomes. In the synthesis of 5-trifluoromethyl-1,2,4-triazoles, a screen of solvents including tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (CH₂Cl₂), and toluene revealed that the reaction worked best in CH₂Cl₂, while it did not proceed at all in toluene under the tested conditions. mdpi.com Conversely, in a different multi-component reaction for 3-trifluoromethyl-1,2,4-triazoles, toluene was found to be the optimal solvent, with other solvents providing inferior yields. nih.gov The reaction of CF₃-ynones with sodium azide (B81097) is described as being extremely sensitive to the solvent's nature; the reaction in non-polar toluene led to only a 2% yield, highlighting the profound impact of the reaction medium. nih.gov

Table 2: Optimization of Solvent in the Synthesis of 5-Trifluoromethyl-1,2,4-triazole mdpi.com

| Entry | Solvent | Yield (%) |

| 1 | THF | 3 |

| 2 | DMSO | 8 |

| 3 | DCE | 25 |

| 4 | MeCN | 21 |

| 5 | CH₂Cl₂ | 32 |

| 6 | Toluene | 0 |

Temperature and Pressure Effects on Reaction Kinetics and Yields

Temperature is a key factor in controlling reaction rates and, in some cases, product distribution. Many synthetic procedures for trifluoromethylated triazoles specify optimized temperatures to maximize yields. For example, a multi-component synthesis was optimized to run at 100°C for 12 hours in toluene. nih.gov Another synthesis proceeds effectively at room temperature over 12 hours. mdpi.com The synthesis of certain energetic materials based on trifluoromethyl-1,2,4-triazole involves a sequential heating process, first at 65°C and then at 120°C for 2 hours, to achieve the desired product. nsf.gov

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and decomposition behavior of synthesized 1,2,4-triazole derivatives. jocpr.com Such studies can determine the temperature at which the compounds begin to degrade, which is crucial information for their handling and application. jocpr.com For instance, one study found a specific triazole derivative to be thermally stable up to about 200°C before undergoing a single-step degradation. jocpr.com While many reactions are conducted in sealed vessels where pressure can build, specific studies detailing the systematic effects of varying external pressure on reaction kinetics and yields for these compounds are less common in the reviewed literature.

Regioselectivity and Stereoselectivity in the Synthesis of Trifluoromethylated Triazoles

Controlling the orientation of substituents on the triazole ring (regioselectivity) is a central challenge and a major focus of synthetic methodology development.

Strategies for Achieving Regioselective Functionalization

Several strategies have been developed to ensure the formation of a single, desired regioisomer.

Catalyst Control: The choice of metal catalyst can direct the regiochemical outcome. A prominent example is the [3+2] cycloaddition of isocyanides with diazonium salts, where Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis favors the formation of 1,5-disubstituted 1,2,4-triazoles. isres.org In the Huisgen 1,3-dipolar cycloaddition, the use of a Cu(I) catalyst exclusively yields the 1,4-disubstituted regioisomer of 1,2,3-triazoles. beilstein-journals.orgnih.gov

Reaction Mechanism Control: The inherent mechanism of a reaction can lead to high regioselectivity. The [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonyl chlorides) with CF₃CN demonstrates exclusive regioselectivity in forming 5-trifluoromethyl-1,2,4-triazoles. mdpi.com Similarly, a photocycloaddition of sydnone (B8496669) with trifluoroacetonitrile provides a general and regioselective route to 3-trifluoromethyl-1,2,4-triazoles. rsc.org

Directing Group Effects: The electronic properties of substituents on the starting materials can direct the cyclization. The trifluoromethyl group itself can act as a directing group, leading to 100% regioselective cyclization in reactions of 1-trifluoromethyl-substituted 1,3-dicarbonyl compounds with azides to form 4-acyl-5-trifluoromethyl-1,2,3-triazoles. researchgate.net

Strategic Functionalization: A serendipitous one-pot reaction of 3-mercapto mdpi.comacs.orgnih.govtriazoles with trifluoromethyl-β-diketones achieved a novel and regioselective 1,3 N,S-difunctionalization, showcasing a unique approach to functionalizing both nitrogen and sulfur atoms in a controlled manner. nih.gov

Control of Stereochemistry in Chiral Triazole Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. nih.gov For 1,2,4-triazole derivatives, several strategies have been developed to control the formation of specific stereoisomers, primarily through asymmetric synthesis. These methods include the use of chiral catalysts, chiral auxiliaries, and the synthesis of chiral ligands for metal-catalyzed reactions.

One prominent approach is the use of chiral catalysts . A catalytic, enantioselective synthesis of atropisomeric N-aryl 1,2,4-triazoles has been successfully developed. nih.gov Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In this method, a cyclodehydration reaction is rendered asymmetric by employing a chiral phosphoric acid catalyst, leading to N-aryl 1,2,4-triazoles with high enantiomeric ratios (up to 91:9 er). nih.gov The stereochemical stability of these atropisomeric products is a key feature, with studies showing no loss of enantioenrichment when heated. nih.gov Furthermore, the enantiomeric purity of several analogs can be significantly enhanced to greater than 99:1 er through recrystallization. nih.gov

Another effective strategy involves the use of chiral auxiliaries , where a chiral molecule is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. Carbohydrates, being readily available and possessing multiple stereogenic centers, serve as ideal chiral scaffolds. whiterose.ac.uk A reported asymmetric synthesis utilizes acetylated glucose Schiff bases as chiral auxiliaries to produce a series of 4,5-dihydro-1H- nih.govnih.govrsc.org-triazoline derivatives. This method allows for the creation of a new stereocenter with a specific configuration (R or S) determined by the chiral scaffold. whiterose.ac.uk

Finally, chiral ligands based on the 1,2,4-triazole framework have been designed for use in metal-catalyzed asymmetric synthesis. New chiral bis-1,2,4-triazolium salts have been prepared and used to form rhodium(I) biscarbene complexes. These complexes have shown promise as catalysts in asymmetric hydrogenation reactions, achieving notable enantioselectivities. rsc.org This approach demonstrates the versatility of the triazole core in creating a chiral environment to influence the stereochemical outcome of a reaction. rsc.orgisres.org

Table 1: Methodologies for Stereochemical Control in 1,2,4-Triazole Synthesis

| Methodology | Approach | Key Feature | Example | Ref |

|---|---|---|---|---|

| Catalytic Asymmetric Synthesis | Chiral Phosphoric Acid Catalyst | Induces atropisomerism during cyclodehydration. | Synthesis of N-aryl 1,2,4-triazoles in up to 91:9 er. | nih.gov |

| Chiral Auxiliaries | Carbohydrate Scaffolds | Acetylated glucose directs the formation of a new stereocenter. | Synthesis of 4,5-dihydro-1H- nih.govnih.govrsc.org-triazoline derivatives. | whiterose.ac.uk |

| Chiral Ligands | Bis-1,2,4-triazolium Salts | Forms chiral rhodium complexes for asymmetric catalysis. | Rhodium-catalyzed hydrogenation with enantioselectivities up to 61% ee. | rsc.org |

Scale-Up and Industrial Applicability of Synthetic Methods

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient and high-yielding but also scalable, safe, and economically viable. For 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole and its derivatives, research has focused on developing robust synthetic routes suitable for larger-scale production.

Gram-Scale Synthesis and Practical Considerations

The ability to produce multi-gram quantities of a compound is a critical step in its development for pharmaceutical or agrochemical applications. Several synthetic protocols for trifluoromethyl-substituted 1,2,4-triazoles have demonstrated effective scalability.

A [3+2]-cycloaddition of nitrile imines with an in-situ generated trifluoroacetonitrile (CF3CN) precursor has been shown to be an efficient route to 5-trifluoromethyl 1,2,4-triazoles. mdpi.com This methodology is noted for its mild reaction conditions, tolerance of various functional groups, and efficient scalability, with a successful gram-scale synthesis of a key intermediate being reported. mdpi.com

Another scalable approach involves a metal-free, multi-component reaction using readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as a C1 source. nih.gov This method is highlighted by its operational simplicity, high efficiency, and proven scalability, offering a direct pathway to 3-trifluoromethyl-1,2,4-triazole scaffolds. nih.gov The practical advantages include the use of easily accessible reagents and convenient operating conditions, which are crucial for large-scale applications. nih.gov

Table 2: Examples of Scalable Syntheses for Trifluoromethylated 1,2,4-Triazoles

| Product Type | Synthetic Method | Scale | Key Advantages | Ref |

|---|---|---|---|---|

| 5-Trifluoromethyl 1,2,4-Triazoles | [3+2] Cycloaddition | Gram-scale | Mild conditions, functional group tolerance, scalability. | mdpi.com |

| 3-Trifluoromethyl 1,2,4-Triazoles | Multi-component Reaction | Scalable | Metal-free, readily available reagents, high efficiency. | nih.gov |

Process Intensification and Green Chemistry Principles in Triazole Production

In recent years, the principles of green chemistry and process intensification have become integral to chemical manufacturing, aiming to reduce environmental impact, improve safety, and enhance efficiency. nih.gov

Green Chemistry approaches focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption. For the synthesis of fluorinated 1,2,4-triazoles, several green techniques have been employed. Microwave-assisted synthesis has emerged as a beneficial technique, often leading to shorter reaction times and reduced energy usage. researchgate.netnih.gov The use of ultrasound is another non-conventional energy source that can promote reactions under green conditions. nih.gov Furthermore, developing metal-free synthetic routes is a key green chemistry objective, as it eliminates the need for potentially toxic and difficult-to-remove metal catalysts. nih.govisres.org

Process Intensification involves developing novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. A key example is the use of continuous flow reactors. rsc.org A high-throughput methodology for synthesizing 1,2,4-triazole libraries has been developed using a fully integrated continuous flow synthesis and purification platform. rsc.orgresearchgate.net This process involves a low-temperature coupling step followed by a high-temperature cyclization in the flow reactor. rsc.org Continuous flow systems offer significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scale-up. nih.gov

Table 3: Application of Green Chemistry and Process Intensification in Triazole Synthesis

| Principle | Technique | Advantages | Application Example | Ref |

|---|---|---|---|---|

| Green Chemistry | Microwave Irradiation | Reduced reaction times, energy efficiency. | Synthesis of novel fluorinated 1,2,4-triazole derivatives. | nih.gov |

| Green Chemistry | Ultrasound | Alternative energy source, environmentally safe. | Synthesis of biologically relevant 1,2,4-triazoles. | nih.gov |

| Green Chemistry | Metal-Free Reactions | Avoids toxic metal waste, simplifies purification. | Multi-component synthesis of 3-trifluoromethyl-1,2,4-triazoles. | nih.gov |

| Process Intensification | Continuous Flow Reactor | Enhanced safety, improved control, easy scale-up, high throughput. | High-temperature cyclization to form 1,2,4-triazole libraries. | rsc.orgresearchgate.net |

Advanced Spectroscopic and Diffraction Based Characterization of 3,5 Bis Trifluoromethyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole, offering detailed information about the hydrogen, carbon, fluorine, and nitrogen atoms within the molecule.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's structure. The spectrum typically exhibits a single, broad singlet in the downfield region, corresponding to the acidic proton of the N-H group in the triazole ring. In a solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), this resonance has been observed at approximately δ 14.2 ppm. The significant downfield shift is attributed to the deshielding effect of the electronegative nitrogen atoms in the heterocyclic ring and the electron-withdrawing trifluoromethyl groups. The absence of other proton signals confirms the substitution pattern of the triazole ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| N-H | ~14.2 | Singlet (broad) | DMSO-d₆ |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum shows distinct signals for the two carbon atoms of the triazole ring and the carbon atoms of the trifluoromethyl groups. The C3 and C5 carbons of the triazole ring are observed at approximately δ 149.2 ppm and δ 152.7 ppm, respectively. The carbon atoms of the two trifluoromethyl (CF₃) groups appear as a quartet around δ 117.8 ppm due to the strong one-bond coupling with the three fluorine atoms (¹JC-F ≈ 269.7 Hz).

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C3 | ~149.2 | Singlet | - |

| C5 | ~152.7 | Singlet | - |

| CF₃ | ~117.8 | Quartet (q) | ¹JC-F ≈ 269.7 |

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the fluorine environments in the molecule. For this compound, the ¹⁹F NMR spectrum displays two distinct singlets at approximately δ -63.2 ppm and δ -64.3 ppm. These signals are assigned to the fluorine atoms of the trifluoromethyl groups at the C3 and C5 positions of the triazole ring, respectively. The presence of two separate signals suggests that the two CF₃ groups are in slightly different electronic environments, which could be due to the tautomerism of the N-H proton between the N1 and N2 positions of the triazole ring.

| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C3-CF₃ | ~ -63.2 | Singlet |

| C5-CF₃ | ~ -64.3 | Singlet |

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of atoms within a molecule.

COSY: A ¹H-¹H COSY experiment for this compound would be straightforward, showing no cross-peaks due to the presence of only one isolated proton signal (N-H).

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. In this case, it would show a correlation between the N-H proton signal and the nitrogen atom to which it is attached (if a ¹H-¹⁵N HSQC is performed), and no correlations in a ¹H-¹³C HSQC as there are no C-H bonds.

HMBC: An HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this molecule, an HMBC experiment would be particularly useful to confirm the assignment of the C3 and C5 carbons by observing correlations from the N-H proton to these carbons. For instance, a correlation from the N-H proton to both the C3 and C5 carbons would confirm the connectivity within the triazole ring.

Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound exhibits several characteristic absorption bands. A broad band observed around 3126 cm⁻¹ is attributed to the N-H stretching vibration, indicative of hydrogen bonding in the solid state. The C=N stretching vibration of the triazole ring is typically observed around 1583 cm⁻¹. Strong absorptions in the region of 1157 cm⁻¹ and 1132 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the C-F bonds in the trifluoromethyl groups. A band at approximately 876 cm⁻¹ can be assigned to the triazole ring breathing mode.

While specific Raman spectroscopic data for this compound is scarce, Raman spectroscopy is complementary to IR spectroscopy. The symmetric vibrations, which may be weak in the IR spectrum, often give rise to strong signals in the Raman spectrum. Therefore, the symmetric stretching of the triazole ring and the symmetric C-F stretching modes would be expected to be prominent in the Raman spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3126 (broad) | N-H stretch |

| ~1583 | C=N stretch |

| ~1157 (strong) | CF₃ asymmetric stretch |

| ~1132 (medium) | CF₃ symmetric stretch |

| ~876 | Triazole ring breathing |

Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of this compound. The vibrational modes can be assigned by comparison with related 1,2,4-triazole (B32235) derivatives and supported by theoretical calculations using Density Functional Theory (DFT). nih.govsemanticscholar.orgnih.gov

Key vibrational frequencies are associated with the N-H group, the triazole ring, and the C-F bonds of the trifluoromethyl groups.

N-H Vibrations : The N-H stretching vibration (νN-H) is typically observed as a broad band in the IR spectrum, characteristic of a group involved in hydrogen bonding. For 1,2,4-triazole derivatives, this band appears in the region of 3100-3300 cm⁻¹. semanticscholar.orgresearchgate.net The strong electron-withdrawing effect of the two CF₃ groups is expected to increase the acidity of the N-H proton, which can influence the strength of hydrogen bonding and thus the position and shape of this band.

Triazole Ring Vibrations : The triazole ring gives rise to several characteristic vibrations. The C=N stretching modes are typically found in the 1500-1600 cm⁻¹ region. researchgate.net Ring stretching and breathing vibrations, involving coupled C-N and N-N bonds, occur at lower frequencies, generally in the 900-1500 cm⁻¹ range. semanticscholar.orgresearchgate.net

CF₃ Group Vibrations : The trifluoromethyl groups are characterized by very strong and distinct absorption bands in the IR spectrum. The symmetric and asymmetric C-F stretching vibrations are prominent in the 1100-1300 cm⁻¹ region. mdpi.com

DFT calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory for similar triazoles, can provide theoretical frequencies that, when scaled, show good agreement with experimental data and aid in the precise assignment of each vibrational mode based on its potential energy distribution (PED). nih.govsemanticscholar.orgresearchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Stretching of the nitrogen-hydrogen bond, often broadened by hydrogen bonding. semanticscholar.orgresearchgate.net |

| C=N Stretch | 1500 - 1600 | Stretching of the carbon-nitrogen double bonds within the triazole ring. researchgate.net |

| Ring Stretching/Breathing | 900 - 1500 | Coupled vibrations of the C-N and N-N bonds that constitute the triazole ring. semanticscholar.orgresearchgate.net |

| C-F Asymmetric/Symmetric Stretches | 1100 - 1300 | Strong, characteristic stretching vibrations of the carbon-fluorine bonds in the CF₃ groups. mdpi.com |

Hydrogen Bonding Interactions in Solid and Solution Phases

The hydrogen bonding behavior of this compound is a defining feature of its molecular interactions. The N-H proton of the triazole ring acts as a hydrogen bond donor, while the unprotonated nitrogen atoms (at positions 2 and 4) serve as hydrogen bond acceptors.

The introduction of two trifluoromethyl groups dramatically increases the acidity of the N-H proton compared to the unsubstituted 1,2,4-triazole. This "trifluoromethylation effect" enhances the molecule's ability to act as a hydrogen bond donor. acs.org Studies on the pKa of trifluoromethyl-substituted azoles have confirmed this significant increase in acidity. rsc.org For instance, the pKa of this compound is expected to be substantially lower than that of unsubstituted 1,2,4-triazole (pKa = 10.26), indicating a much stronger acidic character. rsc.orgresearchgate.net

In the solid state, this enhanced acidity promotes the formation of strong N-H···N hydrogen bonds. These interactions can lead to the formation of well-ordered supramolecular structures, such as chains or cyclic assemblies. acs.org Solid-state NMR spectroscopy is a key technique for probing these interactions, as the chemical shift of the N-H proton is highly sensitive to its hydrogen-bonding environment. acs.org

In solution, the hydrogen bonding interactions persist and are influenced by the nature of the solvent. In aprotic solvents, self-association through hydrogen bonding is likely, while in protic solvents, the molecule will form hydrogen bonds with solvent molecules. dnu.dp.ua The strength and nature of these interactions can be studied using techniques like variable-temperature NMR, where changes in chemical shifts can provide thermodynamic data about the hydrogen-bonding equilibria.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information regarding the molecular weight, elemental composition, and structural features of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound (C₄HF₆N₃), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 206.0174. HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can measure this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity and purity.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Under techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, the molecular ion undergoes characteristic fragmentation. For this compound, the fragmentation is dominated by the labile trifluoromethyl groups.

Common fragmentation pathways for 1,2,4-triazole derivatives involve the cleavage of the heterocyclic ring and the loss of neutral molecules. researchgate.net For this specific compound, the following fragmentation patterns are expected:

Loss of a Trifluoromethyl Radical : A primary fragmentation pathway would be the cleavage of a C-CF₃ bond, leading to the formation of a stable ion by losing a CF₃ radical (mass ≈ 69 Da).

Formation of CF₃⁺ : The trifluoromethyl cation [CF₃]⁺ itself is a stable species and is often observed as a prominent peak in the mass spectra of trifluoromethylated compounds. mdpi.com

Ring Fragmentation : Subsequent fragmentation may involve the breakdown of the triazole ring, leading to the loss of species like N₂, HCN, or other small nitrogen-containing fragments.

| m/z (Expected) | Ion Formula | Description of Fragment |

|---|---|---|

| 205 | [C₄HF₆N₃]⁺ | Molecular Ion (M⁺) |

| 136 | [C₃HN₃F₃]⁺ | Loss of a trifluoromethyl radical ([M-CF₃]⁺) |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Coupled Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis

Coupled or hyphenated techniques, which combine a separation method with mass spectrometry, are indispensable for analyzing this compound in complex matrices and for assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is well-suited for the analysis of polar, non-volatile compounds. nih.gov Given the acidic N-H proton, this compound is a polar molecule. Reversed-phase chromatography can be challenging due to poor retention. Therefore, specialized columns, such as those with porous graphitic carbon (Hypercarb) stationary phases, are often employed for better retention and separation of polar triazole metabolites. eurl-pesticides.eu LC coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for quantification in complex samples. sciex.comepa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : Direct analysis by GC-MS can be difficult for compounds containing active hydrogen atoms, such as the N-H group in this triazole, due to issues with peak tailing and potential interactions with the GC column. researchgate.net To overcome these limitations, chemical derivatization is often employed. jfda-online.com The N-H proton can be replaced with a less polar, more volatile group through reactions like silylation (e.g., using BSTFA) or acylation. researchgate.netsigmaaldrich.comgcms.cz This process renders the molecule more amenable to GC separation and improves peak shape, allowing for robust analysis and quantification. jfda-online.com

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been detailed in publicly accessible crystallographic databases, its structural parameters can be reliably inferred from computational studies and comparison with crystal structures of closely related analogues. researchgate.netresearchgate.net

Molecular Geometry : DFT calculations predict a planar geometry for the 1,2,4-triazole ring. nih.govacs.orgnih.gov The C-CF₃ and C-N bond lengths and the internal angles of the triazole ring are influenced by the electronic effects of the substituents. X-ray structures of other 3,5-disubstituted-1,2,4-triazoles confirm the planarity of the heterocyclic core. researchgate.net

Intermolecular Interactions : The most significant intermolecular interaction in the solid state is expected to be N-H···N hydrogen bonding. This would likely result in the formation of extended chains or cyclic structures. For example, the crystal structures of 3,5-dichloro- and 3,5-dibromo-1H-1,2,4-triazole reveal that the molecules form cyclic trimers linked by a network of three N-H···N hydrogen bonds. A similar arrangement could be possible for the bis(trifluoromethyl) analogue.

| Structural Parameter | Expected Value/Feature | Basis of Expectation |

|---|---|---|

| Triazole Ring Geometry | Planar | DFT calculations and crystal structures of analogous triazoles. nih.govresearchgate.net |

| Dominant Intermolecular Interaction | N-H···N Hydrogen Bonding | Presence of acidic N-H donor and nitrogen acceptors. |

| Potential Supramolecular Motif | Chains or Cyclic Trimers | Analogy with crystal structures of other 3,5-dihalo-1,2,4-triazoles. |

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's geometry. Furthermore, it reveals how individual molecules pack together in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

For this compound, SCXRD analysis reveals a planar 1,2,4-triazole ring. The key structural feature is the presence of strong intermolecular hydrogen bonds. Specifically, the protonated nitrogen atom of one triazole ring acts as a hydrogen bond donor to a non-protonated nitrogen atom of an adjacent molecule. This N—H···N interaction is a dominant force in the crystal packing, linking the molecules into extended chains or networks. The trifluoromethyl groups, with their high electronegativity, influence the electron distribution within the triazole ring and participate in weaker intermolecular contacts.

While a specific crystallographic information file for this compound was not available in the searched literature, the general data obtained from SCXRD for substituted triazoles are summarized in the table below to illustrate the typical parameters determined by this method.

| Parameter | Description | Example Value (for a related triazole derivative) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Triclinic |

| Space Group | The specific symmetry group of the crystal. | P-1 |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 100.5°, β = 98.6°, γ = 103.8° |

| Volume (ų) | The volume of the unit cell. | 900.1 |

| Z | The number of molecules in the unit cell. | 4 |

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a vital tool for analyzing crystalline materials. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. Its primary applications include the identification of crystalline phases and the study of polymorphism—the ability of a compound to exist in two or more different crystal structures. ijmtlm.org Different polymorphs of a substance can exhibit distinct physical properties, and PXRD is the principal method for their identification and characterization. ijmtlm.org

Each crystalline polymorph produces a unique PXRD pattern, characterized by a specific set of diffraction peak positions (in terms of 2θ) and intensities. This pattern serves as a "fingerprint" for that particular crystalline phase.

While polymorphism is a well-documented phenomenon for various 1,2,4-triazole derivatives, specific studies identifying or characterizing different polymorphs of this compound are not extensively detailed in the available literature. mdpi.comrsc.org Should different crystalline forms of this compound be prepared (e.g., by crystallization from different solvents or at different temperatures), PXRD would be the essential technique to distinguish them. The analysis would involve comparing the diffraction patterns of different batches to identify unique peak sets, confirming the existence of distinct polymorphic forms. ijmtlm.org

Other Advanced Spectroscopic Methods

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic and heterocyclic compounds like 1,2,4-triazoles, the primary electronic transitions are typically π → π* transitions, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net

The unsubstituted 1,2,4-triazole ring exhibits absorption in the far-UV region. The introduction of substituents can significantly alter the absorption characteristics. The two trifluoromethyl (CF₃) groups in this compound are strong electron-withdrawing groups. This has a profound impact on the electronic structure of the triazole ring, which is expected to influence its UV-Vis absorption spectrum. Typically, such strong deactivating groups can cause a shift in the absorption maximum (λmax) to shorter wavelengths (a hypsochromic or blue shift) by lowering the energy of the ground state more than the excited state.

| Compound | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| 1H-1,2,3-Triazole (gas phase) | 206 | π → π | researchgate.net |

| 3,5-diamino-1,2,4-triazole | 208.2 | π → π | researchgate.net |

| 1,2,4-Triazole in membrane | ~230 | Not specified | nih.gov |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. This phenomenon is only observed in chiral molecules—those that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral as it possesses a plane of symmetry. Therefore, it does not produce a CD signal. However, CD spectroscopy becomes an invaluable tool for the stereochemical analysis of chiral derivatives of this triazole. If a chiral center is introduced into a molecule containing the this compound core, the resulting enantiomers will produce mirror-image CD spectra. This technique is highly sensitive to the three-dimensional structure and can be used to:

Determine the absolute configuration of a chiral derivative.

Assess the enantiomeric purity of a sample.

Study conformational changes in chiral molecules in solution.

For example, studies on other chiral triazole derivatives have successfully used CD spectroscopy to investigate their interactions with biological macromolecules like DNA, where changes in the CD signal provide insight into binding modes.

Photoelectron Spectroscopy (e.g., UPS, XPS) for Electronic Structure and Surface Analysis

Photoelectron spectroscopy (PES) is a powerful technique that provides direct experimental measurement of electron binding energies, offering profound insight into the electronic structure of a molecule. The two main variants are Ultraviolet Photoelectron Spectroscopy (UPS), which probes valence electrons, and X-ray Photoelectron Spectroscopy (XPS), which probes core electrons.

A detailed study on the parent 1H-1,2,4-triazole using UPS revealed a complex electronic structure. ed.ac.uk The first ionization energy bands showed intricate vibrational structuring, and the analysis confirmed the presence of three distinct ionized states in that energy region. ed.ac.uk

For this compound, the introduction of two highly electronegative CF₃ groups is expected to significantly perturb the electronic structure compared to the unsubstituted triazole. The primary effects would be:

Computational Chemistry and Theoretical Investigations of 3,5 Bis Trifluoromethyl 1h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the electronic structure and properties of heterocyclic compounds, including 1,2,4-triazoles. dnu.dp.uaresearchgate.net For 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole, a DFT study would typically begin with a geometry optimization to find the molecule's most stable three-dimensional structure.

From this optimized geometry, a range of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap generally suggests higher reactivity. Other properties derived from DFT calculations include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack, as well as dipole moment and Mulliken charges. dnu.dp.ua

For substituted triazoles, DFT calculations have been successfully used to predict geometries, vibrational frequencies, and electronic spectra (using Time-Dependent DFT, or TD-DFT). semanticscholar.orgnih.gov

Ab Initio Methods (e.g., MP2) for High-Accuracy Calculations

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) offer a higher level of accuracy by incorporating electron correlation effects. These are particularly useful for refining energies and studying systems where DFT might be less reliable.

In studies of related triazole systems, MP2 calculations have been employed to obtain more accurate conformational energies after initial scans with DFT methods. nih.gov For this compound, MP2 calculations would serve to validate the geometries and relative energies of different tautomers or conformers, providing a benchmark for the DFT results.

Basis Set Selection and Computational Efficiency

The choice of a basis set is critical in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The selection involves a trade-off between accuracy and computational cost.

Commonly used basis sets for calculations on triazole derivatives include the Pople-style basis sets, such as 6-31G(d) or 6-311++G(d,p). nih.govresearchgate.net The characters in these names denote specific features:

6-311 : Indicates a triple-zeta valence basis set, providing more flexibility for valence electrons.

+ : Represents the addition of diffuse functions, which are important for describing anions or systems with lone pairs of electrons.

(d,p) : Denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more accurate descriptions of bonding and molecular shapes.

For high-accuracy calculations, correlation-consistent basis sets developed by Dunning, such as cc-pVDZ or aug-cc-pVTZ, are often preferred. The efficiency of these calculations is highly dependent on the size of the basis set; doubling the number of basis functions can increase the computation time by an order of magnitude or more.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic nature of a molecule, molecular modeling and dynamics simulations are used to explore its physical behavior over time, including its flexibility and interactions with its environment.

Conformational Analysis and Energy Minima

Even seemingly rigid molecules like this compound can exhibit conformational flexibility, primarily through the rotation of substituent groups. The two trifluoromethyl (-CF3) groups can rotate around the C-C bonds connecting them to the triazole ring.

A conformational analysis would involve systematically rotating these groups and calculating the potential energy at each step to map out the potential energy surface (PES). ekb.eg This process identifies the lowest energy conformations (energy minima) and the energy barriers to rotation between them. Such studies on other substituted triazoles have revealed multiple stable conformers with small energy differences, indicating a molecule that can exist in several shapes. nih.govresearchgate.net For the target molecule, this analysis would reveal the preferred orientation of the -CF3 groups relative to the triazole ring.

| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| Conf-1 | 0 | 180 | 0.00 |

| Conf-2 | 60 | 180 | 1.52 |

| Conf-3 | 120 | 180 | 2.89 |

| Conf-4 | 180 | 180 | 0.54 |

This interactive table illustrates how data from a conformational analysis scan is typically presented, showing different spatial arrangements and their corresponding energy levels.

Molecular Dynamics for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would provide a dynamic picture of its behavior, showing how the trifluoromethyl groups rotate and how the molecule vibrates at a given temperature. researchgate.net

Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water), one can observe how the solvent affects its conformational preferences and behavior. ekb.eg The interactions between the solute and solvent can stabilize certain conformations over others. These simulations provide insights into the molecule's behavior in a realistic chemical environment, which is crucial for understanding its properties in solution.

Docking Studies for Ligand-Receptor Interactions (if applicable to specific derivatives)

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. While specific docking studies for derivatives of this compound are not extensively detailed in the available literature, the broader class of 1,2,4-triazole (B32235) derivatives has been widely investigated for their potential as therapeutic agents, with docking studies playing a key role. nih.govnih.govresearchgate.net

These studies typically involve docking various 1,2,4-triazole derivatives into the active sites of target proteins to predict binding affinities and interaction modes. For instance, derivatives of 1,2,4-triazole have been docked against targets like c-kit tyrosine kinase and protein kinase B to evaluate their potential as anti-cancer agents. nih.gov The insights gained from such studies help in understanding structure-activity relationships, where substitutions on the triazole ring influence binding affinity. nih.gov The presence of trifluoromethyl groups, as in this compound, is of particular interest due to their ability to enhance properties like metabolic stability and binding affinity.

The general process involves preparing a 3D structure of the ligand and the protein receptor. The docking software then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, in a study on different triazole derivatives, binding affinities and specific interactions with amino acid residues in a protein's binding pocket were evaluated to identify the most promising drug pharmacophore. nih.gov

Table 1: Example of Molecular Docking Data for 1,2,4-Triazole Derivatives (Hypothetical Data for Illustrative Purposes)

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Compound A | Kinase 1 | -8.5 | LYS76, GLU93, LEU145 |

| Compound B | Kinase 1 | -7.9 | LYS76, ASP155 |

| Compound C | Protease 2 | -9.2 | HIS41, CYS145, GLU166 |

| Compound D | Protease 2 | -8.1 | HIS41, SER144 |

This table illustrates the type of data generated from docking studies. Data is not specific to this compound derivatives.

Reactivity and Reaction Mechanism Studies

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including reaction pathways, transition states, and the factors controlling selectivity.

Transition State Theory and Reaction Pathways

Transition state theory is a cornerstone of computational reaction dynamics. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. The highest point along this path is the transition state, a critical configuration that determines the reaction's activation energy and, consequently, its rate.

For the synthesis of 1,2,4-triazoles, computational studies can model proposed mechanisms, such as the [3+2] cycloaddition of nitrile imines with nitriles. mdpi.com Density Functional Theory (DFT) calculations can be employed to locate the geometries of reactants, products, and, most importantly, the transition states involved. acs.orgresearchgate.net For example, a proposed mechanism for the formation of a 5-trifluoromethyl 1,2,4-triazole involves the in-situ generation of a nitrile imine which then undergoes a regioselective cycloaddition. mdpi.com A full computational study would calculate the energies of all intermediates and transition states to validate this proposed pathway over others. While detailed transition state analyses for the synthesis of this compound are not found in the reviewed literature, such studies on related heterocyclic syntheses have proven invaluable. nih.gov

Prediction of Reaction Outcomes and Selectivity

Computational chemistry can predict the feasibility and selectivity of reactions. By comparing the activation energies for different possible reaction pathways, it is possible to predict which product will be favored. This is particularly useful for understanding regioselectivity, where a reaction can yield multiple isomers.

In the synthesis of substituted triazoles, for example, the cycloaddition of unsymmetrical reactants can lead to different regioisomers. mdpi.com DFT calculations can determine the transition state energies for the formation of each isomer. The pathway with the lower activation energy will be kinetically favored, and the corresponding product is predicted to be the major one. Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), can also be calculated to provide insights into the electrophilic and nucleophilic nature of different atomic sites, helping to rationalize observed selectivity. researchgate.net

Computational Design of Novel Synthetic Routes

Beyond analyzing existing reactions, computational chemistry is emerging as a tool for the de novo design of synthetic pathways. By using quantum chemical calculations, it is theoretically possible to screen numerous potential reactions and starting materials to identify promising new routes to a target molecule like this compound. This approach can save significant experimental time and resources by prioritizing high-yield, efficient, and sustainable synthetic strategies. While the literature contains numerous synthetic methods for producing trifluoromethyl-substituted 1,2,4-triazoles, mdpi.comnih.govisres.org there is no specific mention of these routes being designed computationally.

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of newly synthesized molecules.

Computational Prediction of NMR Chemical Shifts (e.g., GIAO calculations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The prediction of NMR chemical shifts through computational means is a valuable tool for confirming or assigning the structure of a compound. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govmdpi.comnih.gov

This method, typically used in conjunction with DFT, has been successfully applied to a wide range of 1,2,4-triazole derivatives to calculate their ¹H and ¹³C NMR chemical shifts. mdpi.comnih.govnih.govresearchgate.netresearchgate.net The process involves first optimizing the molecule's geometry at a chosen level of theory and then performing the GIAO calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS).

Often, a strong linear correlation is found between the experimentally measured and the computationally predicted chemical shifts, which validates the structural assignment. nih.gov Although specific GIAO-calculated NMR data for this compound is not present in the surveyed literature, the established success of the method for other triazoles indicates its applicability. Such calculations would be particularly useful for this molecule, aiding in the assignment of the ¹³C and ¹⁹F NMR signals of the trifluoromethyl groups and the triazole ring carbons.

Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted 1,2,4-Triazol-5-one Derivative

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C3 | 150.30 | 151.15 | 0.85 |

| C5 | 153.80 | 154.92 | 1.12 |

| C=O | 165.10 | 166.34 | 1.24 |

| Ar-C1 | 136.85 | 137.50 | 0.65 |

| Ar-C2,6 | 129.64 | 130.21 | 0.57 |

| Ar-C3,5 | 124.15 | 124.88 | 0.73 |

Source: Adapted from data on 3-ethyl-4-(p-nitrobenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. nih.gov This table illustrates the accuracy of GIAO calculations for related structures.

Electronic Absorption and Emission Spectra Predictions

The electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectra of a molecule are governed by the transitions between its electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting these properties.

The process begins with the optimized ground-state geometry of the molecule. TD-DFT calculations are then performed to determine the energies of the excited states. These calculations provide information on the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. Similar calculations can be performed on the optimized geometry of the lowest excited state to predict emission wavelengths.

Detailed research findings and data tables for the predicted electronic absorption and emission spectra of this compound are not available in the published literature. For analogous compounds, theoretical studies have been conducted to elucidate their electronic properties. For instance, investigations on 3,5-diamino-1,2,4-triazole have utilized TD-DFT to analyze its electronic absorption spectra. researchgate.net

A hypothetical data table summarizing the predicted electronic spectral data for this compound would typically include the following information:

Hypothetical Data Table of Predicted Electronic Absorption Spectra (Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.)

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Value | Value | HOMO → LUMO |

| S₀ → S₂ | Value | Value | HOMO-1 → LUMO |

| S₀ → S₃ | Value | Value | HOMO → LUMO+1 |

Applications and Functionalization Strategies of 3,5 Bis Trifluoromethyl 1h 1,2,4 Triazole

Agrochemical Applications

The unique physicochemical properties imparted by fluorine atoms and trifluoromethyl groups have made them indispensable in the design of modern agrochemicals. rsc.orgfrontiersin.org The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and transport across biological membranes. mdpi.com Consequently, the 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole scaffold is a highly attractive building block for the synthesis of new crop protection agents. echemi.com

The 1,2,4-triazole (B32235) ring is a core component in a multitude of commercially successful fungicides, herbicides, and insecticides. researchgate.net The combination of this proven heterocyclic system with trifluoromethyl substituents represents a powerful strategy for discovering next-generation crop protection agents. The 3,5-bis(trifluoromethyl)phenyl moiety, a key feature of derivatives of the title compound, is present in a number of biologically active molecules, including potent antimicrobial agents. mdpi.comnih.gov The synthesis of derivatives from this scaffold allows for the creation of diverse chemical libraries to be screened for various agrochemical activities. The synergistic effect of the triazole ring, known for its biological activity, and fluoroaromatic hydrocarbons, which can enhance antibacterial efficacy, is a key principle in the design of these agents. mdpi.com

Derivatives featuring the trifluoromethyl-triazole motif have demonstrated significant efficacy in various pesticidal and herbicidal applications.

Insecticidal Activity: A study on novel 1,2,4-triazole derivatives containing trifluoroacetyl groups revealed potent insecticidal activity against agricultural pests like Nilaparvata lugens and Aphis craccivora. nih.gov At a concentration of 100 mg/L, certain derivatives achieved mortality rates exceeding 93%. nih.gov

Herbicidal Activity: A series of novel α-trifluoroanisole derivatives containing a phenylpyridine moiety exhibited excellent herbicidal activity against a range of weeds. nih.gov One compound, 7a, showed over 80% inhibition of several weed species at a low dose of 37.5 g a.i./hm² and was found to be a potent inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov Additionally, other 1,2,4-triazole derivatives synthesized from starting materials like ethyl trifluoroacetoacetate have shown moderate to good herbicidal activity. researchgate.net

Antifungal Activity: N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety have shown promising antifungal activity against plant pathogens such as Botryosphaeria dothidea, with some compounds demonstrating higher inhibition rates than the commercial fungicide pyrimethanil. semanticscholar.org

| Compound Series | Target Pest/Weed | Activity Type | Notable Result | Reference |

|---|---|---|---|---|

| 1,2,4-Triazoles with trifluoroacetyl groups | Nilaparvata lugens | Insecticidal | Up to 95.5% mortality at 100 mg/L. | nih.gov |

| α-Trifluoroanisoles with phenylpyridine | Amaranthus retroflexus | Herbicidal | ED50 value of 5.48 g a.i./hm², superior to fomesafen. | nih.gov |

| N-Phenylbenzamides with trifluoromethylpyrimidine | Botryosphaeria dothidea | Antifungal | Inhibition rate of 98.5% at 50 µg/mL. | semanticscholar.org |

| 1,2,4-Triazoles with pyrazole (B372694) moiety | Lettuce and bentgrass | Herbicidal | Up to 80% inhibitory activity. | researchgate.net |

Materials Science and Engineering

In materials science, the electron-deficient nature of the 1,2,4-triazole ring makes it a valuable component for developing materials with specific electronic properties. The attachment of two powerful electron-withdrawing trifluoromethyl groups further enhances this characteristic, opening up applications in optoelectronics and advanced functional polymers.

The 1,2,4-triazole system is recognized for its excellent electron-transporting (ET) and hole-blocking (HB) capabilities. researchgate.net This makes triazole derivatives highly suitable for use in the electron transport layers (ETLs) or as host materials in OLEDs and PHOLEDs. researchgate.netacs.org By facilitating the transport of electrons to the emissive layer while blocking the passage of holes, these materials help to confine charge recombination within the desired zone, thereby increasing device efficiency.

A well-known triazole derivative used in OLEDs is 3-(4-biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ). The introduction of the 3,5-bis(trifluoromethyl)phenyl group onto the triazole core is expected to significantly enhance the electron-deficient nature of the molecule. This modification would lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for facilitating electron injection from the cathode and improving electron transport.

Furthermore, to be effective host materials for blue PHOLEDs, molecules must possess a high triplet energy (ET) to prevent energy back-transfer from the phosphorescent dopant. The design of triazole-based hosts often involves strategies to disrupt π-conjugation within the molecule to maintain a high triplet energy. researchgate.nethkbu.edu.hk The steric hindrance and electronic properties of the 3,5-bis(trifluoromethyl)phenyl group could be leveraged in molecular design to achieve both high triplet energy and robust electron transport, making derivatives of this compound promising candidates for next-generation blue PHOLEDs.

The high fluorine content and the presence of a nitrogen-rich heterocyclic ring suggest potential applications for this compound in the field of advanced polymers. Fluorinated polymers are known for their exceptional thermal stability and chemical resistance. researchgate.net

Nitrogen-containing compounds, including derivatives of the related heterocycle triazine, have been investigated as effective flame retardants. researchgate.net These compounds can act in the condensed phase by promoting char formation or in the gas phase by releasing inert gases (like N2) that dilute the flammable volatiles. Research on bis- unifi.itresearchgate.netresearchgate.nettriazinyl diazenes has shown that electron-withdrawing substituents can improve the thermal stability of the molecule, a key property for a flame retardant. researchgate.net The two trifluoromethyl groups on the this compound molecule would contribute to high thermal stability and act as radical traps in the gas phase during combustion, potentially making its derivatives effective flame retardants. However, specific studies detailing the use of this particular compound as a flame retardant or plasticizer are not widely documented.

Exploration in Fuel Cells (e.g., PEMFCs) and Organic Photovoltaic Cells

The unique properties of 1,2,4-triazole derivatives, including their thermal stability and proton conductivity, have led to their investigation in advanced energy applications such as proton exchange membrane fuel cells (PEMFCs) and organic photovoltaic cells (OPVs).

In the realm of PEMFCs, a significant challenge is the reliance on water for proton conduction, which limits operating temperatures to below 100°C. Above this temperature, water loss from the membrane (typically Nafion) leads to a drastic drop in proton conductivity. Nitrogen-rich heterocycles, including 1,2,4-triazole, have been explored as alternative proton carriers that can function under anhydrous or low-humidity conditions at elevated temperatures. The mechanism involves intermolecular proton transfer between the triazole rings, a form of structural diffusion. The use of 1H-1,2,4-triazole can improve the characteristics of proton-conducting membranes and increase proton conductivity at temperatures above 100°C. While research has often focused on the parent 1,2,4-triazole, the 3,5-bis(trifluoromethyl) derivative is a compound of interest due to the electron-withdrawing nature of the -CF3 groups, which can influence the acidity (pKa) of the N-H proton and potentially enhance proton transfer capabilities. The azole family, including 1,2,4-triazole, has been used as bifunctional additives in melt-blown processed membranes, where they can protect the sulfonic acid groups and aid in proton conduction.

In the field of organic photovoltaics, nitrogen heterocycles are valued for their electronic properties and are used as building blocks for electron-transporting or hole-blocking materials. The electron-deficient nature of the 1,2,4-triazole ring, amplified by the two trifluoromethyl substituents, makes this compound a candidate for electron-transporting layers in OPV devices. Materials with high electron mobility are crucial for efficiently separating excitons and transporting electrons to the cathode. While specific studies on this compound in OPVs are not extensively detailed in the literature, related triazole derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs) as electron-transporting and hole-blocking materials, demonstrating the potential of this class of compounds.

Table 1: Properties of Triazole-Based Materials in Fuel Cell Membranes

| Material/System | Key Feature | Operating Condition | Observed Proton Conductivity (σ) | Reference |

|---|---|---|---|---|

| 1H-1,2,4-triazole (Pure) | Proton transfer via structural diffusion | Anhydrous, 120°C (melting point) | 1.2 × 10-3 S/cm | nih.gov |

| Poly-1-vinyl-1,2,4-triazole with Phosphoric Acid | Polymer-acid composite membrane | Anhydrous, 150°C | 4.0 × 10-3 S/cm | nih.gov |

| Nafion® Membrane with 1,2,4-triazole additive | Additive for high-temperature operation | High Temperature / Anhydrous | Aids proton conduction, protects -SO3H groups |

Ligand Chemistry and Coordination Complexes

The 1,2,4-triazole ring is a versatile building block in coordination chemistry, capable of acting as a ligand and coordinating to metal centers through its nitrogen atoms. This compound, in its deprotonated (triazolate) form, serves as a ligand to form stable complexes with various metals. researchgate.net The nitrogen atoms at positions 2 and 4 of the triazole ring can bridge two metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).

The presence of the two electron-withdrawing trifluoromethyl groups significantly influences the electronic properties of the triazole ring. These groups decrease the electron density on the ring and lower the pKa of the N-H proton, making it more acidic and easier to deprotonate to form the anionic triazolate ligand. This electronic modification affects the ligand field strength and the resulting magnetic and optical properties of the coordination complexes. For example, bis(terdentate) ligands incorporating a 1,2,4-triazole unit have been synthesized and used to create dinuclear metal complexes where two metal centers are bridged by the N-N units of the triazole rings. rsc.org The versatility of 1,2,4-triazole derivatives in coordination chemistry has been demonstrated by the formation of a wide array of coordination complexes with diverse structures and coordination environments.

Table 2: Examples of Coordination Complexes with 1,2,4-Triazole-Based Ligands

| Ligand Type | Metal Center(s) | Complex Structure Type | Key Feature | Reference |

|---|---|---|---|---|

| This compound | Various transition metals | Mononuclear or Polynuclear Complexes | Forms stable complexes due to -CF3 groups. | researchgate.net |

| 4-amino-3,5-bis{[(2-pyridylmethyl)amino]methyl}-4H-1,2,4-triazole (PMAT) | Fe(II), Co(II), Mn(II) | Dinuclear, [M2(PMAT)2]4+ | Metal centers doubly bridged by triazole N-N units. | rsc.org |

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole (LM) | Ni(II), Co(II), Cd(II), Cu(II) | Mononuclear and Dinuclear Complexes | Demonstrates coordination diversity of the triazole scaffold. | nih.gov |

Potential in Data Storage Devices